

Benzyl (2-(aminooxy)ethyl)carbamate properties and characteristics

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Compound of Interest

Benzyl (2(aminooxy)ethyl)carbamate

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In-Depth Technical Guide to Benzyl (2-(aminooxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-(aminooxy)ethyl)carbamate, also known by its synonym 2-

(Benzyloxycarbonylamino)ethoxyamine, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and drug development. Its structure incorporates a stable benzyloxycarbonyl (Cbz) protecting group for an amine, and a reactive aminooxy group. This unique arrangement allows for selective chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly as a linker in antibody-drug conjugates (ADCs). The aminooxy group provides a chemoselective handle for conjugation to aldehyde or ketone moieties, which can be introduced into biomolecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of Benzyl (2-(aminooxy)ethyl)carbamate.

Properties and Characteristics

A summary of the key physical and chemical properties of **Benzyl (2- (aminooxy)ethyl)carbamate** is presented below.



Property	Value	Reference
Chemical Formula	C10H14N2O3	INVALID-LINK
Molecular Weight	210.23 g/mol	INVALID-LINK
CAS Number	226569-28-4	INVALID-LINK
Appearance	White to off-white solid	(Typical)
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	(General)
рКа	Not readily available	

Experimental Protocols Synthesis of Benzyl (2-(aminooxy)ethyl)carbamate

A common synthetic route to **Benzyl (2-(aminooxy)ethyl)carbamate** involves the reaction of N-(2-bromoethyl)phthalimide with N-hydroxyphthalimide, followed by subsequent deprotection and reaction with benzyl chloroformate. A detailed, multi-step protocol is outlined below.

Step 1: Synthesis of 2-(2-Phthalimidoethoxy)isoindoline-1,3-dione

- To a solution of N-(2-bromoethyl)phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N-hydroxyphthalimide (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield 2-(2-phthalimidoethoxy)isoindoline-1,3-dione.

Step 2: Synthesis of O-(2-Aminoethyl)hydroxylamine



- Suspend the 2-(2-phthalimidoethoxy)isoindoline-1,3-dione (1 equivalent) in ethanol.
- Add hydrazine hydrate (4-5 equivalents) to the suspension.
- Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
- Cool the reaction mixture to room temperature and filter off the precipitate.
- Concentrate the filtrate under reduced pressure to obtain crude O-(2aminoethyl)hydroxylamine. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Benzyl (2-(aminooxy)ethyl)carbamate

- Dissolve the crude O-(2-aminoethyl)hydroxylamine (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to the solution.
- Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification

The crude **Benzyl (2-(aminooxy)ethyl)carbamate** can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the final product as a white or off-white solid.



Characterization

The structure and purity of the synthesized **Benzyl (2-(aminooxy)ethyl)carbamate** should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: Specific ¹H NMR and ¹³C NMR spectral data for **Benzyl (2-(aminooxy)ethyl)carbamate** are not readily available in public databases. Researchers should acquire and interpret their own spectral data to confirm the identity of the synthesized compound. Expected proton signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the two methylene groups of the ethyl chain. Expected carbon signals would correspond to the carbons of the benzyl group, the carbamate carbonyl, and the ethyl chain.

Applications in Drug Development

The primary application of **Benzyl (2-(aminooxy)ethyl)carbamate** in drug development is as a bifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs).

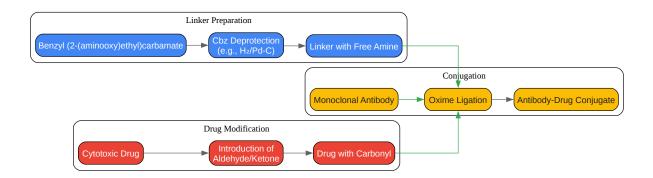
Role as a Linker in Antibody-Drug Conjugates

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug. **Benzyl (2-(aminooxy)ethyl)carbamate** is well-suited for this role due to its distinct functionalities. The Cbz-protected amine can be deprotected to allow for attachment to the antibody or another part of the linker construct, while the aminooxy group can react specifically with an aldehyde or ketone on the drug or a modified antibody. This chemoselective ligation is advantageous as it proceeds under mild conditions and avoids side reactions with other functional groups present in biomolecules.

Experimental Workflow: Antibody-Drug Conjugate Synthesis

The following diagram illustrates a generalized workflow for the use of **Benzyl (2-** (aminooxy)ethyl)carbamate in the synthesis of an ADC.





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Caption: Generalized workflow for ADC synthesis using the linker.

Signaling Pathways and Logical Relationships

The utility of **Benzyl (2-(aminooxy)ethyl)carbamate** is primarily in the synthetic pathway to create complex bioconjugates. It does not directly participate in or modulate signaling pathways within a cell. Its function is to covalently link a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The resulting ADC then engages with specific cellular pathways as dictated by the antibody's target and the drug's mechanism of action.

The logical relationship in its application is a straightforward synthetic progression, as depicted in the workflow diagram above. The key logical steps are:

- Selective deprotection of one functional group.
- Conjugation to one part of the final construct.
- Reaction of the second functional group to complete the linkage.



This stepwise approach allows for the controlled and specific assembly of complex biomolecules.

Conclusion

Benzyl (2-(aminooxy)ethyl)carbamate is a versatile and valuable tool for researchers and scientists in the field of drug development. Its bifunctional nature, with a protected amine and a reactive aminooxy group, enables its use as a linker in the synthesis of antibody-drug conjugates and other complex bioconjugates. The ability to perform chemoselective ligations under mild conditions is a significant advantage for working with sensitive biomolecules. While detailed characterization data such as NMR spectra are not widely published and should be determined empirically, the synthetic routes are accessible. The continued development of targeted therapies like ADCs will likely see the increased application of such specialized linker molecules.

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